9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned seems to be a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
Pyrimidine derivatives can be synthesized using various methods. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized by heating thiophene-2-carboxamides in formic acid . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Scientific Research Applications
Structural Insights and Applications
Crystal Structure and Hydrogen Bonding : The detailed study of a purine-pyrimidine hydrogen-bonded complex, involving 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil, reveals the formation of a planar complex joined by two hydrogen bonds. This arrangement resembles the Watson-Crick pairing in DNA, suggesting potential applications in understanding and manipulating genetic materials and their interactions (Sobell, 1966).
Anti-inflammatory Activity
Inflammation Modulation : Research on substituted analogues of pyrimidopurinediones has demonstrated significant anti-inflammatory activity in chronic inflammation models, such as the adjuvant-induced arthritis rat model. This suggests potential therapeutic applications for inflammatory diseases without the side effects commonly associated with other anti-inflammatory compounds (Kaminski et al., 1989).
Synthesis and SAR Studies
GnRH Receptor Antagonists : The synthesis and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-diones have identified potent human GnRH receptor antagonists for treating reproductive diseases. This highlights the compound's potential in developing treatments for conditions related to reproductive health (Guo et al., 2003).
Marine Natural Products
Natural Derivatives : From the South China Sea gorgonian Subergorgia suberosa, new purine derivatives have been isolated, including pyrimido-purine diones. These compounds expand the chemical diversity derived from marine sources and may have applications in drug discovery or as biological probes (Qi et al., 2008).
Antioxidant and Medicinal Chemistry
Antioxidant Activity : A study on the aminomethylation of ethosuximide and pufemide anticonvulsants has led to N-aminomethyl derivatives exhibiting significant antioxidant activity. This suggests potential applications in neuroprotection and the management of oxidative stress-related conditions (Hakobyan et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-14-6-8-15(9-7-14)23-10-5-11-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)12-13(2)26/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKVMNEQXYNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.